N-(3-chlorophenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide
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Overview
Description
N-(3-CHLOROPHENYL)-4-METHYL-N-[(4-METHYL-3-NITROPHENYL)SULFONYL]-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of nitro and sulfonyl groups in the molecule contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-4-METHYL-N-[(4-METHYL-3-NITROPHENYL)SULFONYL]-3-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, including nitration, sulfonation, and coupling reactions. The process begins with the nitration of 3-chlorophenyl and 4-methylphenyl compounds to introduce nitro groups. This is followed by sulfonation to attach sulfonyl groups. The final step involves coupling these intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-4-METHYL-N-[(4-METHYL-3-NITROPHENYL)SULFONYL]-3-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3-CHLOROPHENYL)-4-METHYL-N-[(4-METHYL-3-NITROPHENYL)SULFONYL]-3-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-4-METHYL-N-[(4-METHYL-3-NITROPHENYL)SULFONYL]-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The nitro and sulfonyl groups play a crucial role in its biological activity by interacting with enzymes and proteins. These interactions can inhibit the function of essential enzymes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: Another sulfonamide with similar structural features.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Known for its analgesic activity.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Exhibits good pharmacological properties.
Uniqueness
N-(3-CHLOROPHENYL)-4-METHYL-N-[(4-METHYL-3-NITROPHENYL)SULFONYL]-3-NITRO-1-BENZENESULFONAMIDE is unique due to its specific combination of nitro and sulfonyl groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H16ClN3O8S2 |
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Molecular Weight |
525.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-methyl-N-(4-methyl-3-nitrophenyl)sulfonyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C20H16ClN3O8S2/c1-13-6-8-17(11-19(13)22(25)26)33(29,30)24(16-5-3-4-15(21)10-16)34(31,32)18-9-7-14(2)20(12-18)23(27)28/h3-12H,1-2H3 |
InChI Key |
WSFAEEPCLAAMKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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